molecular formula C20H16ClN3O B11346088 2-anilino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-anilino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11346088
M. Wt: 349.8 g/mol
InChI Key: BQUMVYOXJNQJCS-UHFFFAOYSA-N
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Description

2-anilino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the quinazolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of an anilino group and a chlorophenyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with a chlorophenyl-substituted quinazolinone precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control measures to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-anilino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The anilino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-anilino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The anilino and chlorophenyl groups may play a crucial role in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-anilino-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: Lacks the chlorophenyl group, which may result in different biological activities.

    2-anilino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one: Contains a methyl group instead of a chlorine atom, potentially altering its chemical reactivity and biological properties.

Uniqueness

The presence of the 4-chlorophenyl group in 2-anilino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one distinguishes it from other similar compounds. This structural feature may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H16ClN3O

Molecular Weight

349.8 g/mol

IUPAC Name

2-anilino-7-(4-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C20H16ClN3O/c21-15-8-6-13(7-9-15)14-10-18-17(19(25)11-14)12-22-20(24-18)23-16-4-2-1-3-5-16/h1-9,12,14H,10-11H2,(H,22,23,24)

InChI Key

BQUMVYOXJNQJCS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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